3-Hydrazono-5-methylindolin-2-one

Catalog No.
S13605887
CAS No.
M.F
C9H9N3O
M. Wt
175.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Hydrazono-5-methylindolin-2-one

Product Name

3-Hydrazono-5-methylindolin-2-one

IUPAC Name

3-diazenyl-5-methyl-1H-indol-2-ol

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

InChI

InChI=1S/C9H9N3O/c1-5-2-3-7-6(4-5)8(12-10)9(13)11-7/h2-4,10-11,13H,1H3

InChI Key

SMHFMKSRMQHUSB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2N=N)O

3-Hydrazono-5-methylindolin-2-one is a chemical compound characterized by its unique structural features that include a hydrazone functional group and an indolin-2-one moiety. This compound belongs to the class of hydrazones, which are derivatives formed from hydrazine and carbonyl compounds. The presence of the methyl group at the 5-position of the indolin-2-one structure contributes to its chemical reactivity and biological properties. The molecular formula for 3-hydrazono-5-methylindolin-2-one is C10H10N4OC_{10}H_{10}N_4O, and it exhibits a complex arrangement of atoms that plays a significant role in its interactions and applications.

Typical of hydrazones, such as:

  • Condensation Reactions: It can react with aldehydes or ketones to form more complex hydrazone derivatives.
  • Hydrolysis: Under acidic or basic conditions, it can undergo hydrolysis, leading to the formation of the corresponding carbonyl compound and hydrazine.
  • Reduction Reactions: The hydrazone group can be reduced to amines using reducing agents like lithium aluminum hydride, which alters its biological activity.

These reactions are crucial for modifying the compound to enhance its efficacy in biological applications.

Research indicates that 3-hydrazono-5-methylindolin-2-one exhibits significant biological activity, particularly in the realm of anticancer research. Compounds with similar structures have been shown to induce apoptosis in cancer cells, suggesting that this compound may possess similar pro-apoptotic properties. Notably, derivatives of indolin-2-one have demonstrated activity against various cancer cell lines, including breast cancer and colorectal cancer cells, through mechanisms involving mitochondrial pathways and reactive oxygen species (ROS) generation .

The synthesis of 3-hydrazono-5-methylindolin-2-one typically involves several steps:

  • Formation of Indolin-2-one: The starting material, indoline-2,3-dione, is synthesized through cyclization reactions involving appropriate precursors.
  • Hydrazone Formation: Reacting indolin-2-one with hydrazine or its derivatives under acidic conditions leads to the formation of the hydrazone bond.
  • Purification: The product is purified through recrystallization from suitable solvents like ethanol or methanol to yield pure 3-hydrazono-5-methylindolin-2-one.

This method allows for high yields and purity, essential for subsequent biological evaluations.

3-Hydrazono-5-methylindolin-2-one has potential applications in:

  • Pharmaceutical Development: Due to its anticancer properties, it serves as a lead compound for developing new anticancer agents.
  • Chemical Probes: Its unique structure makes it suitable for use as a chemical probe in biological studies aimed at understanding apoptosis mechanisms.
  • Material Science: Potential applications in creating novel materials due to its unique electronic properties derived from the indole structure.

Interaction studies involving 3-hydrazono-5-methylindolin-2-one focus on its binding affinity with various biological targets. Research has shown that compounds with similar structures can interact with enzymes and receptors involved in cancer progression. For instance, studies indicate that these compounds may inhibit certain kinases or modulate signaling pathways critical for cell survival and proliferation .

Key Findings:

  • Caspase Activation: Some derivatives have been shown to activate caspases, leading to programmed cell death in cancer cells.
  • Cell Cycle Disruption: The compound may disrupt cell cycle progression, enhancing apoptosis in malignant cells.

Several compounds share structural similarities with 3-hydrazono-5-methylindolin-2-one. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesBiological Activity
3-Hydrazinoindolin-2-oneContains a hydrazino groupInduces apoptosis in cancer cells
Indole DerivativesBasic indole structureAnticancer activity through ROS
Isatin DerivativesContains an isatin moietyAntimicrobial and anticancer properties
Benzylidene HydrazonesAromatic substitution on hydrazoneCytotoxic effects against various cancers

Uniqueness of 3-Hydrazono-5-methylindolin-2-one:

The combination of the methyl group at position five on the indoline structure along with the hydrazone linkage provides this compound with distinct reactivity and biological properties that may differ from other similar compounds. Its specific mechanism of action in inducing apoptosis could be more effective compared to other derivatives.

XLogP3

3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

175.074561919 g/mol

Monoisotopic Mass

175.074561919 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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